molecular formula C20H19ClN2O2 B5217153 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

Cat. No. B5217153
M. Wt: 354.8 g/mol
InChI Key: UPRZLVZTSWIZEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione, also known as C16, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrrole-2,5-dione derivatives and has been found to exhibit diverse biological activities.

Mechanism of Action

The mechanism of action of 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione is not fully understood, but it is believed to involve multiple pathways. 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells. 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response.
Biochemical and Physiological Effects:
3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has been found to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has been shown to have antiviral activity against the influenza virus.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione in lab experiments is its diverse biological activities. 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has been found to exhibit anticancer, anti-inflammatory, and antiviral activities, making it a promising compound for further research. However, one of the limitations of using 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione is its complex synthesis method, which requires the use of various reagents and solvents.

Future Directions

There are several future directions for research on 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione. One area of interest is the development of 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione derivatives with improved potency and selectivity. Another area of research is the identification of the molecular targets of 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione and the elucidation of its mechanism of action. Additionally, further studies are needed to evaluate the safety and efficacy of 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione in animal models and clinical trials.

Synthesis Methods

The synthesis of 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione involves a multi-step process that requires the use of various reagents and solvents. The starting material for the synthesis is 2-phenylethylamine, which is reacted with chloroacetyl chloride to form 3-chloro-N-(2-phenylethyl)acetamide. This intermediate is then reacted with phthalic anhydride in the presence of a base to form 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione. The final product is purified using column chromatography to obtain a white crystalline solid.

Scientific Research Applications

3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, 3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione has been shown to have antiviral activity against the influenza virus.

properties

IUPAC Name

3-chloro-1-(2-phenylethyl)-4-(2-phenylethylamino)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O2/c21-17-18(22-13-11-15-7-3-1-4-8-15)20(25)23(19(17)24)14-12-16-9-5-2-6-10-16/h1-10,22H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPRZLVZTSWIZEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC2=C(C(=O)N(C2=O)CCC3=CC=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-1-(2-phenylethyl)-4-[(2-phenylethyl)amino]-1H-pyrrole-2,5-dione

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